1-Amino-4-methylpentan-2-one hydrochloride
Overview
Description
The compound "1-Amino-4-methylpentan-2-one hydrochloride" is not directly mentioned in the provided papers, but related compounds and reactions are discussed. The papers focus on the synthesis and properties of various amino ketones and their derivatives, which are structurally related to the compound .
Synthesis Analysis
The synthesis of related compounds involves different strategies. For instance, the photochemical reaction of 4-methylamino-3-penten-2-one with benzophenone results in the formation of N-(2,2-dipenyl-2-hydroxyethyl)-4-amino-3-penten-2-one, as described in the first paper . Another approach is the stereoselective synthesis of 4-amino-3-hydroxy-2-methylpentanoic acids, which are synthesized by crotylboration of N-Boc-l-alaninal, as mentioned in the second paper . These methods provide insights into the possible synthetic routes that could be adapted for the synthesis of "1-Amino-4-methylpentan-2-one hydrochloride."
Molecular Structure Analysis
The third paper presents the synthesis of a related compound and discusses the presence of various tautomers, supported by theoretical density functional theory (DFT) calculations and various analytical techniques such as NMR, IR, MS, and X-ray crystallography . This analysis is crucial for understanding the molecular structure and tautomeric forms that could also be relevant for "1-Amino-4-methylpentan-2-one hydrochloride."
Chemical Reactions Analysis
The first paper provides an example of a photochemical reaction involving an enamino ketone, which could be analogous to reactions that "1-Amino-4-methylpentan-2-one hydrochloride" might undergo . Understanding these reactions can help predict the reactivity and potential applications of the compound .
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of "1-Amino-4-methylpentan-2-one hydrochloride," they do provide information on related compounds. For example, the fourth paper describes the synthesis of 2-aminomethyloxy derivatives of 1-(propylsulfanyl)pentane and their properties, including antimicrobial activity . These findings could suggest similar properties for "1-Amino-4-methylpentan-2-one hydrochloride," such as solubility, stability, and biological activity.
Scientific Research Applications
Synthesis and Medicinal Application
- Synthesis in Medicinal Chemistry : 1-Amino-4-methylpentan-2-one hydrochloride is used in the synthesis of condensed pyrimidines, showing potential for anti-inflammatory and analgesic activities. These compounds have been characterized using various analytical techniques and evaluated for their medicinal properties (Sondhi et al., 2008).
Analytical Chemistry Applications
- Role in Analytical Methods : It's involved in the establishment of a gas chromatography method, demonstrating its utility in analytical chemistry. The method focuses on determining 4-amino-2-methylpentane and validates the methodology, showing its application in quality testing (Zhao et al., 2017).
Biochemical and Chemical Studies
- Biochemical Research : Research includes the study of nitrogenous compounds from deep-sea derived fungus, where compounds related to 1-Amino-4-methylpentan-2-one hydrochloride are isolated and evaluated for cytotoxic and antiviral activities (Luo et al., 2018).
- Chemical Structure Analysis : Studies on the hydrogen bond and molecular conformation of related compounds, like 4-hydroxy-4-methylpentan-2-one, contribute to a deeper understanding of chemical interactions and structures (Kamiya et al., 1993).
Biofuels and Microbial Engineering
- Microbial Production of Biofuels : 1-Amino-4-methylpentan-2-one hydrochloride is related to pentanol isomers like 2-methyl-1-butanol and 3-methyl-1-butanol, which have applications as biofuels. Metabolic engineering of microbial strains is being explored for the production of these isomers (Cann & Liao, 2009).
Wine Aroma Research
- Influence on Wine Aroma : Research into the aroma of White Sauvignon wine identifies 4-mercapto-4-methylpentan-2-one as a key compound, providing insights into the chemistry behind wine flavors and aromas (Tominaga et al., 1995).
properties
IUPAC Name |
1-amino-4-methylpentan-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-5(2)3-6(8)4-7;/h5H,3-4,7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGUNRXKNGMYJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40547106 | |
Record name | 1-Amino-4-methylpentan-2-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40547106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-4-methylpentan-2-one hydrochloride | |
CAS RN |
21419-26-1 | |
Record name | 2-Pentanone, 1-amino-4-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21419-26-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Amino-4-methylpentan-2-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40547106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-amino-4-methylpentan-2-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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